magnesium;1-methoxy-2-propan-2-yloxybenzene-5-ide;bromide

Description

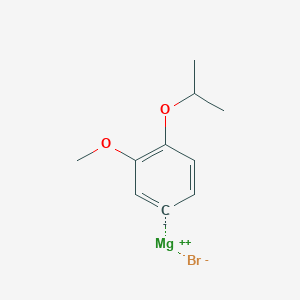

Magnesium;1-methoxy-2-propan-2-yloxybenzene-5-ide;bromide (CAS: 126507-63-9) is an organomagnesium bromide complex featuring a substituted benzene ring with methoxy (-OCH₃) and isopropoxy (-OCH(CH₃)₂) groups at positions 1 and 2, respectively, and a magnesium-bromide counterion. This compound belongs to the class of Grignard-type reagents, characterized by their nucleophilic reactivity in organic synthesis. Its structure combines a bulky aromatic system with magnesium, influencing solubility, stability, and reactivity compared to simpler organomagnesium halides .

Properties

Molecular Formula |

C10H13BrMgO2 |

|---|---|

Molecular Weight |

269.42 g/mol |

IUPAC Name |

magnesium;1-methoxy-2-propan-2-yloxybenzene-5-ide;bromide |

InChI |

InChI=1S/C10H13O2.BrH.Mg/c1-8(2)12-10-7-5-4-6-9(10)11-3;;/h5-8H,1-3H3;1H;/q-1;;+2/p-1 |

InChI Key |

AZVPNJRCONJULD-UHFFFAOYSA-M |

Canonical SMILES |

CC(C)OC1=C(C=[C-]C=C1)OC.[Mg+2].[Br-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of magnesium;1-methoxy-2-propan-2-yloxybenzene-5-ide;bromide typically involves the reaction of 1-methoxy-2-propan-2-yloxybenzene with magnesium in the presence of a bromide source. This process is akin to the formation of Grignard reagents, where magnesium inserts itself between the carbon and bromine atoms . The reaction is usually carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere to prevent the highly reactive intermediate from reacting with moisture or oxygen.

Industrial Production Methods

On an industrial scale, the production of this compound would likely involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems to control temperature, pressure, and reactant flow rates would be essential to maintain the quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Magnesium;1-methoxy-2-propan-2-yloxybenzene-5-ide;bromide undergoes several types of chemical reactions, including:

Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

Substitution Reactions: Can participate in halogen exchange reactions.

Oxidation and Reduction: Can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

Nucleophilic Addition: Typically involves aldehydes or ketones in the presence of an acid workup.

Substitution Reactions: Often carried out with halogenating agents like iodine or chlorine.

Oxidation and Reduction: Requires oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.

Major Products

Alcohols: Formed from nucleophilic addition to carbonyl compounds.

Halogenated Aromatics: Result from substitution reactions.

Oxidized or Reduced Derivatives: Depending on the specific reaction conditions.

Scientific Research Applications

Magnesium;1-methoxy-2-propan-2-yloxybenzene-5-ide;bromide has several applications in scientific research:

Organic Synthesis: Used as a reagent for forming carbon-carbon bonds.

Medicinal Chemistry: Potential intermediate in the synthesis of pharmaceutical compounds.

Material Science: Could be used in the development of new materials with unique properties.

Catalysis: May serve as a catalyst or catalyst precursor in various chemical reactions.

Mechanism of Action

The mechanism of action for magnesium;1-methoxy-2-propan-2-yloxybenzene-5-ide;bromide involves the formation of a highly reactive organomagnesium intermediate. This intermediate can then interact with various electrophiles, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and conditions employed.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues

2.1.1. Magnesium;1-Methyl-4-Propoxybenzene-5-Ide;Bromide (CAS: 126507-63-9)

- Structure : Similar aromatic backbone but substituted with methyl (-CH₃) and propoxy (-OCH₂CH₂CH₃) groups.

- Reactivity: Reduced steric hindrance compared to the target compound due to linear propoxy vs. branched isopropoxy. Enhanced solubility in non-polar solvents .

- Applications : Used in cross-coupling reactions where moderate steric bulk is advantageous.

2.1.2. 3-Bromo-2,6-Dimethoxypyridinyl-5-Magnesium Chloride

- Structure : Pyridine core with bromo, methoxy groups, and magnesium chloride.

- Reactivity : Higher electrophilicity at the pyridine nitrogen compared to benzene derivatives. Reactivity in Pd-catalyzed couplings is well-documented .

- Thermal Stability : Lower stability than the target compound due to weaker Mg–N vs. Mg–O bonding.

2.1.3. Phenylmagnesium Bromide (C₆H₅MgBr)

- Structure : Simplest aryl magnesium bromide without substituents.

- Reactivity: Highly reactive in nucleophilic additions but prone to side reactions (e.g., protonolysis). Less stable in ethereal solvents than the target compound .

Physicochemical Properties

| Property | Target Compound | 1-Methyl-4-Propoxy Analogue | Phenylmagnesium Bromide |

|---|---|---|---|

| Molecular Weight | ~320 g/mol (estimated) | ~305 g/mol | 181.3 g/mol |

| Solubility | THF, DMSO | THF, Toluene | Diethyl ether, THF |

| Thermal Stability | Stable up to 80°C | Stable up to 70°C | Decomposes above 30°C |

| Ionic Conductivity | Not reported | Not reported | N/A |

Notes:

- The target compound’s branched isopropoxy group enhances steric protection of magnesium, improving thermal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.